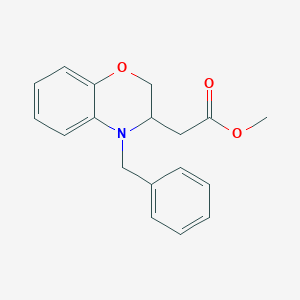

methyl 2-(4-benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate

Descripción

Methyl 2-(4-benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate is a benzoxazine derivative characterized by a benzyl substituent at the 4-position of the heterocyclic ring and a methyl ester functional group. Benzoxazines are heterocyclic compounds with a fused benzene and oxazine ring system, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antihypertensive, neuroprotective, and antimicrobial properties .

Propiedades

IUPAC Name |

methyl 2-(4-benzyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-21-18(20)11-15-13-22-17-10-6-5-9-16(17)19(15)12-14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDMMZVSKHVJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COC2=CC=CC=C2N1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331415 | |

| Record name | methyl 2-(4-benzyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665984 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

861212-96-6 | |

| Record name | methyl 2-(4-benzyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit various pharmacological activities, suggesting a broad range of potential targets.

Biochemical Pathways

Similar compounds have been reported to be involved in the detoxification of benzoxazinoids, suggesting that this compound may also interact with these pathways.

Result of Action

Similar compounds have shown superior activity against certain cell lines, suggesting that this compound may also have significant biological effects.

Actividad Biológica

Methyl 2-(4-benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial and antioxidant effects, supported by data tables and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 297.35 g/mol

- CAS Number : 861212-96-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of methyl 2-(4-benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate. This compound has demonstrated activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 5.64 |

| Staphylococcus aureus | 8.33 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

| Candida albicans | 16.69 |

These results indicate that the compound exhibits moderate to strong inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi, particularly Candida albicans .

Antioxidant Activity

The compound also shows promising antioxidant properties. In vitro studies suggest that it can scavenge free radicals effectively, which may contribute to its potential therapeutic applications in oxidative stress-related conditions.

Case Study: Antioxidant Evaluation

A study evaluated the antioxidant capacity of methyl 2-(4-benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, suggesting a strong antioxidant effect comparable to standard antioxidants such as ascorbic acid.

The biological activity of this compound is thought to be mediated through various mechanisms:

- Inhibition of Cell Wall Synthesis : The antibacterial action may involve interference with the synthesis of bacterial cell walls.

- Radical Scavenging : The antioxidant properties are likely due to the ability of the compound to donate electrons and neutralize free radicals.

- Interaction with Enzymes : Some studies suggest that it may inhibit specific enzymes involved in microbial metabolism.

Comparación Con Compuestos Similares

Substituent Modifications

- Halogenated Derivatives: Ethyl 2-(4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (7f) and its bromo analog (7g) replace a hydrogen atom with Cl or Br at the 6-position. Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate (CAS 439096-46-5) introduces a bromobenzoyl group instead of benzyl. The electron-withdrawing benzoyl group alters electronic distribution, which may affect receptor binding compared to the electron-donating benzyl group in the target compound .

Ester Group Variations

Functionalized Derivatives

- Formylated Analog: Ethyl 2-(4-benzyl-6-bromo-7-formyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (10g) incorporates a formyl group at the 7-position.

- 3-Oxo Derivatives : Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (discontinued, Ref: 10-F313775) features a ketone group, increasing polarity and reactivity. Such derivatives may face synthesis challenges or instability .

Physicochemical Properties

Q & A

Q. What are the common synthetic routes for methyl 2-(4-benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between substituted benzoxazine precursors and methyl acetates. For example, Shridhar et al. (1985) developed a one-pot method using o-aminobenzyl alcohol derivatives and methyl acetoacetate under acidic conditions (e.g., acetic acid) at 80–100°C, achieving yields of 65–75% . Key variables include:

- Catalyst choice : Protic acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂).

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve cyclization but may increase side reactions.

- Temperature : Prolonged reflux (>12 hours) often leads to byproducts like over-oxidized quinoline derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR are essential for confirming the benzoxazine ring and acetate group. For example, the methyl ester proton typically appears as a singlet at δ 3.6–3.8 ppm .

- X-ray diffraction : Crystal structure analysis (e.g., Acta Crystallographica data) resolves stereochemistry, such as the chair conformation of the dihydrobenzoxazine ring and torsional angles between the benzyl and acetate groups .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z ~324 for C₁₉H₂₁NO₃) .

Q. What preliminary pharmacological screening methods are used to assess its bioactivity?

- Enzyme inhibition assays : For example, acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition studies at 10–100 µM concentrations .

- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported in µM ranges .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts like N-debenzylated intermediates?

Advanced strategies include:

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, minimizing thermal degradation .

- Protecting groups : Use of tert-butoxycarbonyl (Boc) for the benzyl amine group prevents unintended deprotection .

- Flow chemistry : Continuous flow systems enhance reproducibility and yield (85–90%) by maintaining precise temperature and mixing .

Q. What computational methods are employed to predict stereochemical outcomes in asymmetric synthesis?

- DFT calculations : Analyze transition states to predict enantiomeric excess (e.g., B3LYP/6-31G* level for energy barriers) .

- Molecular docking : Models interactions with chiral catalysts (e.g., Jacobsen’s catalyst) to optimize enantioselectivity .

Q. How do researchers resolve contradictions in reported bioactivity data across studies?

Conflicting results (e.g., varying IC₅₀ values) often arise from:

- Assay variability : Standardize protocols (e.g., fixed incubation times, ATP levels in cytotoxicity assays) .

- Metabolic stability : Use hepatic microsome models (e.g., human liver microsomes) to account for rapid degradation in vitro .

- Structural analogs : Compare with derivatives like 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride to isolate pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.